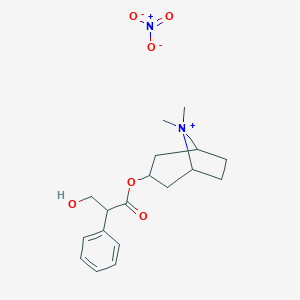
Methylatropinnitrat
Übersicht
Beschreibung
Es ist ein Derivat von Tollkirsche und wurde 1902 von der Bayer Company unter dem Handelsnamen Eumydrin eingeführt, um als Mydriatikum zur Pupillenerweiterung während ophthalmologischer Untersuchungen eingesetzt zu werden . Aufgrund seiner hohen Polarität dringt es weniger leicht in das zentrale Nervensystem ein als Atropin, was es nützlich für die Behandlung von Erkrankungen wie Pylorusspasmen bei Säuglingen macht .
Wissenschaftliche Forschungsanwendungen
Methylatropinsalpeter hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet, die sich mit muskarinischen Acetylcholinrezeptoren befassen.
Biologie: Es wird in Studien zur Neurotransmission und Rezeptorbindung verwendet, da es antagonistische Wirkungen auf muskarinische Rezeptoren hat.
Wirkmechanismus
Methylatropinsalpeter übt seine Wirkung aus, indem es muskarinische Acetylcholinrezeptoren antagonisiert. Es blockiert die Wirkung von Acetylcholin an diesen Rezeptoren und verhindert, dass das parasympathische Nervensystem seine Wirkung entfaltet. Dies führt zu einer erhöhten Herzfrequenz, einer reduzierten Speichelproduktion und einer Pupillenerweiterung . Die molekularen Ziele umfassen verschiedene Subtypen von muskarinischen Rezeptoren, und die beteiligten Signalwege beziehen sich hauptsächlich auf die Hemmung der parasympathischen Signalübertragung .
Wirkmechanismus
Target of Action
Methylatropine nitrate primarily targets the muscarinic acetylcholine receptors . These receptors play a crucial role in the peripheral nervous system, affecting various organs such as the bladder, respiratory tract, and heart .
Mode of Action
As an antagonist of muscarinic acetylcholine receptors, Methylatropine nitrate inhibits the action of acetylcholine, a neurotransmitter that mediates various physiological responses including heart rate and smooth muscle contraction . By blocking these receptors, Methylatropine nitrate can reduce acetylcholine-induced decreases in blood pressure .
Biochemical Pathways
It is known to influence thecalcium signaling pathway , neuroactive ligand-receptor interaction , and cholinergic synapse . These pathways are involved in various physiological processes, including muscle contraction, heart rate regulation, and neurotransmission.
Result of Action
The action of Methylatropine nitrate results in a variety of physiological effects. It can reduce salivation, induce mydriasis (dilation of the pupil), and increase heart rate . It has been used for its peripheral muscarinic effects, such as targeting the bladder, respiratory tract, and blocking parasympathetic signaling to the heart .
Biochemische Analyse
Biochemical Properties
Methylatropine nitrate interacts with muscarinic acetylcholine receptors . It is an antagonist of these receptors, meaning it blocks their action. This interaction plays a significant role in the biochemical reactions involving Methylatropine nitrate .
Cellular Effects
Methylatropine nitrate has been used for its peripheral muscarinic effects, targeting the bladder, respiratory tract, and to block parasympathetic signaling to the heart, among others . It has been used to separate central from peripheral nervous system effects, or to protect against peripheral side effects when using muscarinics that do cross the blood .
Molecular Mechanism
The molecular mechanism of Methylatropine nitrate involves its action as an antagonist of muscarinic acetylcholine receptors . It binds to these receptors, blocking their action and thereby exerting its effects .
Vorbereitungsmethoden
Methylatropinsalpeter kann durch verschiedene synthetische Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Reaktion von Atropin mit Methyliodid zur Bildung von Methylatropin, das dann durch Reaktion mit Salpetersäure in sein Nitratsalz umgewandelt wird . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren beinhalten häufig die großtechnische Synthese unter Verwendung ähnlicher Reaktionswege, jedoch mit optimierten Bedingungen für Skalierbarkeit und Wirtschaftlichkeit. Der Prozess beinhaltet strenge Reinigungsschritte, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt.
Analyse Chemischer Reaktionen
Methylatropinsalpeter unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können es wieder in seine Vorläuferformen umwandeln.
Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, bei denen die Nitratgruppe durch andere Nucleophile ersetzt werden kann.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Halogenide. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Methylatropinsalpeter ähnelt anderen Tropanalkaloiden wie Atropin, Scopolamin und Homatropin. Es ist einzigartig aufgrund seiner quartären Ammoniumstruktur, die es polarer macht und weniger wahrscheinlich die Blut-Hirn-Schranke passiert . Diese Eigenschaft macht es besonders nützlich für die gezielte Beeinflussung peripherer muskarinischer Rezeptoren, ohne das zentrale Nervensystem zu beeinflussen.
Ähnliche Verbindungen
Atropin: Ein tertiäres Amin mit ähnlichen muskarinischen antagonistischen Eigenschaften, das jedoch die Blut-Hirn-Schranke passieren kann.
Scopolamin: Ein weiteres Tropanalkaloid mit Wirkungen auf das zentrale Nervensystem.
Homatropin: Ein Derivat von Atropin mit ähnlichen Anwendungsgebieten, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Eigenschaften
IUPAC Name |
[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26NO3.NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;2-1(3)4/h3-7,14-17,20H,8-12H2,1-2H3;/q+1;-1/t14-,15+,16?,17?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDVJZNVOSNSHF-ZNHDNBJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045543 | |
| Record name | Methylatropine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52-88-0 | |
| Record name | Methylatropine nitrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Azoniabicyclo[3.2.1]octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8,8-dimethyl-, (3-endo)-, nitrate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylatropine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Atropine methonitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLATROPINE NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q48D9J47K2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Methylatropine nitrate is a muscarinic antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors. [, , , , , ] This blockade affects various physiological processes, particularly those regulated by the parasympathetic nervous system. For instance, it can induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) in the eye, [] and influence heart rate by modulating vagal activity. [, , ] At high doses, methylatropine nitrate can also exhibit ganglionic blocking properties, affecting both sympathetic and parasympathetic ganglia. [] This ganglionic blockade contributes to its complex effects on heart rate, particularly the transient decrease followed by slow recovery observed at high doses. []
ANone: While the provided research excerpts don't delve into the detailed spectroscopic data of methylatropine nitrate, they primarily focus on its pharmacological properties and its use as a tool in physiological studies. To get the specific structural information, you could refer to chemical databases like PubChem or ChemSpider.
A: Both methylatropine nitrate and atropine sulfate are muscarinic antagonists, but they exhibit different potencies and durations of action. [, ] Research suggests that methylatropine nitrate, at high doses (3 mg/kg), can produce long-lasting muscarinic blockade. [] The studies used both drugs to investigate their effects on heart rate and ganglionic transmission, finding comparable qualitative effects but potential differences in potency and time course. []
A: While not directly addressed in the provided excerpts, other research indicates that muscarinic antagonists like methylatropine nitrate can influence dopamine turnover, particularly in the context of interactions with cholinomimetic drugs. [] Studies in rats demonstrate that methylatropine nitrate can attenuate the increase in dopamine turnover induced by oxotremorine, a muscarinic agonist. [] This suggests an interplay between cholinergic and dopaminergic systems in the brain.
A: One study explored the combined effects of methylatropine nitrate and trihexyphenidyl, an anticholinergic drug, on dopamine turnover in rats. [] They found that methylatropine nitrate could partially block the trihexyphenidyl-induced increase in dopamine turnover, suggesting a complex interaction between these drugs and the cholinergic system.
A: The provided research employed a variety of in vivo and in vitro techniques. [, , , ] In vivo studies involved administering methylatropine nitrate to conscious and anesthetized dogs [, ] and rats [] to investigate its effects on heart rate, blood pressure, and dopamine turnover. In vitro studies used isolated tissues, such as canine right atria and stellate ganglia, to directly examine the drug's effects on cardiac muscle and autonomic ganglia. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)




